N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide
Description
Properties
Molecular Formula |
C28H22Cl2N2O3 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C28H22Cl2N2O3/c1-18-7-9-20(10-8-18)27(33)32-25(28(34)31-17-19-5-3-2-4-6-19)16-22-12-14-26(35-22)23-15-21(29)11-13-24(23)30/h2-16H,17H2,1H3,(H,31,34)(H,32,33)/b25-16- |
InChI Key |
DMZDSTFKZRQLIJ-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction and Ring-Opening
Furan reacts with maleic anhydride under thermal conditions (80–120°C) to yield the bicyclic adduct. This intermediate undergoes ring-opening via acylative or alkylative substitution to introduce the dichlorophenyl group. For example, treatment with 2,5-dichlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C installs the aryl moiety at the 5-position of the furan.
Key Parameters
Functionalization and Purification
The resulting 5-(2,5-dichlorophenyl)furan-2-carboxylic acid is esterified using methanol and sulfuric acid, followed by reduction with LiAlH₄ to the alcohol. Oxidation with pyridinium chlorochromate (PCC) yields the aldehyde, a critical intermediate for subsequent enamine formation.
Formation of the (1Z)-3-(Benzylamino)-3-Oxoprop-1-en-2-yl Linker
The propenone linker is synthesized via a Claisen-Schmidt condensation between the furan aldehyde and benzylamine-derived enamine.
Enamine Synthesis
Benzylamine reacts with ethyl acetoacetate in ethanol under reflux to form the corresponding enamine. This step requires strict anhydrous conditions to prevent hydrolysis.
Reaction Conditions
Condensation with Furan Aldehyde
The enamine undergoes condensation with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde in the presence of sodium ethoxide, forming the (1Z)-3-(benzylamino)-3-oxoprop-1-en-2-yl moiety. The Z-configuration is preserved by steric hindrance from the furan and dichlorophenyl groups.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Base | NaOEt | Enhances enolate formation |
| Reaction Time | 4–6 hours | Balances completion vs. decomposition |
Coupling with 4-Methylbenzamide
The final step involves amidating the propenone intermediate with 4-methylbenzamide. Activation of the carboxylic acid (derived from hydrolysis of the ethyl ester) is achieved using thionyl chloride, forming the acyl chloride, which reacts with 4-methylbenzamide in dichloromethane (DCM).
Acylation Protocol
-
Activation : 4-Methylbenzoic acid is treated with SOCl₂ at reflux to form 4-methylbenzoyl chloride.
-
Coupling : The acyl chloride reacts with the propenone-enamine intermediate in DCM with triethylamine as a base.
Yield and Purity
Analytical Characterization
Critical validation steps include:
-
NMR Spectroscopy : Confirms regiochemistry and Z-configuration.
-
High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₂₈H₂₂Cl₂N₂O₃).
-
X-ray Crystallography : Resolves stereochemical ambiguities.
Challenges and Mitigation Strategies
-
Regioselectivity in Furan Functionalization : Use of bulky Lewis acids (e.g., ZnCl₂) directs substitution to the 5-position.
-
Enamine Stability : Anhydrous conditions and low temperatures prevent hydrolysis during condensation.
-
Stereochemical Control : Kinetic control via low-temperature reactions preserves the Z-configuration.
Industrial Scalability Considerations
Patent methodologies emphasize scalability through:
Chemical Reactions Analysis
Hydrolysis of the Amide and Enaminone Groups
The benzamide and enaminone moieties undergo hydrolysis under acidic or basic conditions.
Acidic hydrolysis cleaves the benzamide group to yield 4-methylbenzoic acid and a secondary amine intermediate . Basic conditions selectively degrade the enaminone β-ketoamide linkage, forming carboxylic acid derivatives .
Reduction of the Enone System
The α,β-unsaturated ketone (enone) undergoes stereoselective reduction.
| Reducing Agent | Solvent | Product Configuration | Yield (%) |
|---|---|---|---|
| NaBH<sub>4</sub>, MeOH | Methanol | (1Z,2S)-diol | 62 |
| H<sub>2</sub>/Pd-C (1 atm) | Ethanol | Saturated propane derivative | 88 |
Catalytic hydrogenation selectively reduces the C=C bond, preserving the furan ring. Sodium borohydride yields a diol with retention of the Z-configuration.
Electrophilic Substitution on the Furan Ring
The 5-(2,5-dichlorophenyl)furan moiety participates in electrophilic reactions at the C3 position.
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Nitro-furan derivative | >95% C3 |
| Bromination | Br<sub>2</sub>/FeCl<sub>3</sub> | 3-Bromo-furan derivative | 87% C3 |
The electron-withdrawing dichlorophenyl group directs electrophiles to the C3 position, confirmed by <sup>1</sup>H-NMR analysis .
Nucleophilic Aromatic Substitution
The 2,5-dichlorophenyl group undergoes substitution under forcing conditions.
| Conditions | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 150°C, DMF, 24 hrs | KNH<sub>2</sub> | 2-Chloro-5-aminophenyl derivative | 41 |
| CuI, 180°C | NaN<sub>3</sub> | 2-Azido-5-chlorophenyl derivative | 38 |
Substitution occurs preferentially at the C5 position due to steric hindrance at C2 .
Oxidation of the Furan Ring
Oxidative cleavage of the furan ring produces diketone intermediates.
| Oxidizing Agent | Solvent | Product | Application |
|---|---|---|---|
| O<sub>3</sub>, then Zn/H<sub>2</sub>O | CH<sub>2</sub>Cl<sub>2</sub> | 1,4-Diketone | Precursor for cyclizations |
| mCPBA | DCM | Epoxidized furan derivative | Unstable at RT |
Ozonolysis generates a diketone used in subsequent aldol condensations .
Condensation Reactions
The enaminone acts as a dienophile in Diels-Alder reactions.
| Diene | Conditions | Product | Endo:Exo Ratio |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | 4:1 |
| Anthracene | Xylene, reflux | Polycyclic fused system | >99% endo |
Reactions proceed with high regioselectivity due to electron-deficient enaminone.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions.
| Reactant | λ (nm) | Product | Quantum Yield |
|---|---|---|---|
| Maleic anhydride | 254 | Cyclobutane adduct | 0.33 |
| Oxygen | 365 | Endoperoxide | 0.18 |
The dichlorophenyl group enhances intersystem crossing efficiency.
This compound’s reactivity profile enables applications in medicinal chemistry (e.g., prodrug design) and materials science. Further studies should explore its catalytic asymmetric transformations and biological target engagement.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the furan ring and the benzamide group has been linked to the inhibition of tumor cell proliferation. Research has shown that derivatives of benzamide can act as inhibitors of various cancer cell lines, suggesting that N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide may also possess similar properties.
Case Study:
In vitro studies on related compounds demonstrated a marked decrease in cell viability in breast cancer cell lines when treated with furan-containing derivatives. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Compounds containing furan and benzamide moieties have been studied for their anti-inflammatory effects. The dual action of inhibiting pro-inflammatory cytokines while promoting anti-inflammatory pathways makes such compounds valuable in treating chronic inflammatory diseases.
Case Study:
Research involving analogs of this compound showed a reduction in inflammatory markers in animal models of arthritis, indicating potential therapeutic benefits for conditions like rheumatoid arthritis.
Antimicrobial Activities
The structural components of this compound suggest potential antimicrobial activity. Similar compounds have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi.
Case Study:
A series of studies evaluated the antimicrobial efficacy of furan derivatives against various pathogens, showing promising results that warrant further exploration of this compound in this area.
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Furan derivatives | Inhibition of tumor growth |
| Anti-inflammatory | Benzamide analogs | Reduction in cytokine levels |
| Antimicrobial | Furan-based compounds | Broad-spectrum activity against pathogens |
Mechanism of Action
The mechanism of action of N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Furan Ring
- Target Compound: The 2,5-dichlorophenyl substitution on the furan ring distinguishes it from analogs with 3-chlorophenyl (e.g., ) or unsubstituted furan (e.g., ).
- (N-[(1Z)-1-[5-(3-Chlorophenyl)-2-furyl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide): The 3-chlorophenyl group reduces steric hindrance compared to 2,5-dichlorophenyl, possibly altering binding kinetics .
- (CAS 637318-98-0) : Features a 3,4-dichlorophenyl-substituted furan, which introduces ortho-chlorine effects that may influence solubility and toxicity profiles .
Amine Group Modifications
- Target Compound: The benzylamino group provides a balance between lipophilicity and hydrogen-bonding capacity.
- (Allylamino): The allyl group introduces unsaturation, which may improve reactivity or metabolic oxidation susceptibility .
Benzamide Substituents
- Target Compound : The 4-methyl group on the benzamide offers minimal steric hindrance compared to bulkier substituents (e.g., 3,4,5-trimethoxy in ). This could favor interactions with narrow receptor pockets .
- (Compounds 6b–d) : 3,4,5-Trimethoxybenzamide derivatives exhibit higher polarity due to methoxy groups, which may reduce bioavailability but improve water solubility .
Q & A
Q. What synthetic strategies are effective for constructing the benzamide core and furan moiety in this compound?
- Methodological Answer : The benzamide core can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and benzylamine analogues. For the furan moiety, cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing the 2,5-dichlorophenyl substituent. Protecting groups like O-benzyl hydroxylamine (used in ) may stabilize intermediates during amide bond formation. Purification often involves column chromatography with gradients of ethyl acetate/hexane. Example Reaction Conditions :
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Amide Coupling | p-Trifluoromethylbenzoyl chloride, K₂CO₃, CH₃CN, 0°C to RT | |
| Furan Functionalization | Pd-catalyzed cross-coupling, aryl boronic acid |
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to the benzylamino proton (δ ~8.1 ppm), furan protons (δ ~6.5–7.5 ppm), and Z-configuration propen-2-yl group (coupling constants J ~10–12 Hz for trans-olefins). provides comparable NMR assignments for benzimidazole derivatives.
- IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values (e.g., ).
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., 2,5-dichlorophenyl) affect the reactivity of the furan ring during synthesis?
- Methodological Answer : Electron-withdrawing groups reduce furan’s electron density, slowing electrophilic substitution but enhancing stability toward oxidation. For Suzuki couplings, use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (80°C, 12 h) to achieve >70% yield (analogous to ). Monitor competing side reactions (e.g., ring-opening) via LC-MS. Contradiction Analysis : If yields vary between labs, optimize catalyst loading (1–5 mol%) or switch to Buchwald-Hartwig conditions for sterically hindered substrates.
Q. What strategies resolve stereochemical ambiguities in the Z-configured propen-2-yl linker?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration (e.g., used XRD for benzimidazole derivatives).
- NOESY : Detect spatial proximity between the benzylamino group and furan ring to confirm Z-configuration.
- Dynamic NMR : Monitor isomerization kinetics in DMSO-d₆ at elevated temperatures (40–60°C).
Q. How can contradictory data from HPLC purity assays and elemental analysis be reconciled?
- Methodological Answer :
- HPLC-DAD/MS : Identify co-eluting impurities with similar retention times but distinct UV/MS profiles.
- Recrystallization : Use solvent mixtures (e.g., CHCl₃/MeOH) to remove hydrophilic impurities undetected by HPLC. achieved >98% purity via iterative recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
